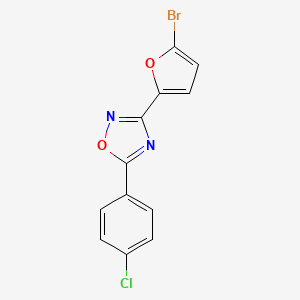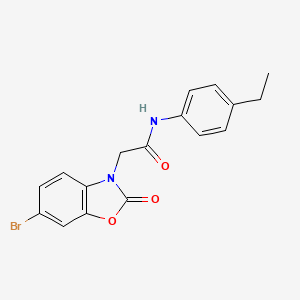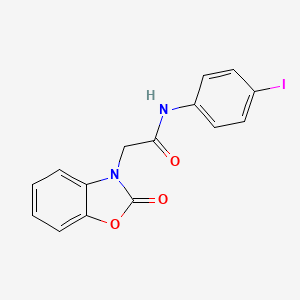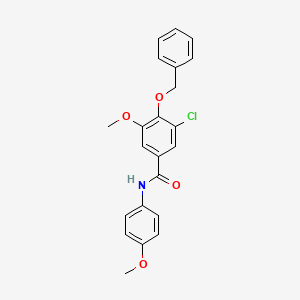
3-(5-bromo-2-furyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole
Overview
Description
3-(5-bromo-2-furyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole, also known as Brf-CPh-OXD, is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and agriculture. This compound belongs to the family of oxadiazoles, which are known for their diverse biological activities and synthetic versatility.
Mechanism of Action
The mechanism of action of 3-(5-bromo-2-furyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole involves the inhibition of various cellular pathways that are essential for cancer cell survival and proliferation. 3-(5-bromo-2-furyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole is known to target the mitochondria, leading to the generation of reactive oxygen species (ROS) and the disruption of the mitochondrial membrane potential, which triggers the release of pro-apoptotic proteins and ultimately induces apoptosis in cancer cells. Moreover, 3-(5-bromo-2-furyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole has been found to inhibit the activity of key enzymes involved in the synthesis of DNA and RNA, leading to the inhibition of cancer cell proliferation.
Biochemical and Physiological Effects:
3-(5-bromo-2-furyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole has been found to exhibit several biochemical and physiological effects, including the inhibition of cancer cell proliferation and induction of apoptosis. Moreover, 3-(5-bromo-2-furyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole has been found to exhibit anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3-(5-bromo-2-furyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole is its potent anticancer activity, which makes it a promising candidate for the development of new anticancer drugs. Moreover, 3-(5-bromo-2-furyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole has been found to exhibit low toxicity towards normal cells, which is a desirable property for any potential anticancer agent. However, one of the major limitations of 3-(5-bromo-2-furyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole is its poor solubility in aqueous solutions, which may limit its efficacy in vivo.
Future Directions
There are several future directions for the research on 3-(5-bromo-2-furyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole, including the development of new synthetic methods for its preparation, the investigation of its potential applications in other fields such as material science and agriculture, and the exploration of its mechanism of action at the molecular level. Moreover, further studies are needed to evaluate the efficacy and safety of 3-(5-bromo-2-furyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole in vivo, and to investigate its potential applications in combination therapy with other anticancer agents.
Scientific Research Applications
3-(5-bromo-2-furyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in medicinal chemistry, particularly as a promising anticancer agent. Several studies have shown that 3-(5-bromo-2-furyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole exhibits potent cytotoxicity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. Moreover, 3-(5-bromo-2-furyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole has been found to induce apoptosis (programmed cell death) in cancer cells by targeting the mitochondria and inhibiting the activity of key enzymes involved in cell survival pathways.
properties
IUPAC Name |
3-(5-bromofuran-2-yl)-5-(4-chlorophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrClN2O2/c13-10-6-5-9(17-10)11-15-12(18-16-11)7-1-3-8(14)4-2-7/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJUEHXCSJLRMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NO2)C3=CC=C(O3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide](/img/structure/B3607172.png)
![ethyl 2-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B3607184.png)
![3-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}benzoic acid](/img/structure/B3607185.png)
![diethyl 3-methyl-5-{[(4-oxo-3(4H)-quinazolinyl)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B3607193.png)





![3-bromo-4,5-diethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3607238.png)

![N~1~-1,3-benzodioxol-5-yl-N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3607257.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-2,5-dimethoxy-N-methylbenzenesulfonamide](/img/structure/B3607262.png)